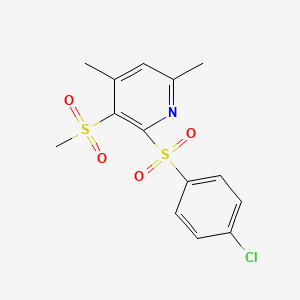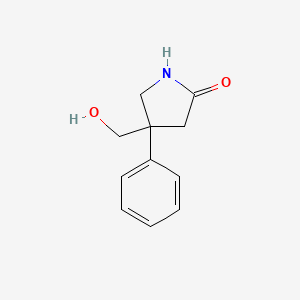
N-(3-methyl-1-(6-oxo-4-propyl-1,6-dihydropyrimidin-2-yl)-1H-pyrazol-5-yl)isonicotinamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(3-methyl-1-(6-oxo-4-propyl-1,6-dihydropyrimidin-2-yl)-1H-pyrazol-5-yl)isonicotinamide is a useful research compound. Its molecular formula is C17H18N6O2 and its molecular weight is 338.371. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Synthesis and Chemical Properties
- Innovative Synthesis Approaches: The development of new synthetic methodologies for pyrimidine and pyrazole derivatives, including N-(3-methyl-1-(6-oxo-4-propyl-1,6-dihydropyrimidin-2-yl)-1H-pyrazol-5-yl)isonicotinamide, has been reported. Microwave irradiative cyclocondensation techniques have been utilized for the synthesis of pyrimidine-linked pyrazole heterocyclics, showing significant efficiency in terms of reaction times and yields (Deohate & Palaspagar, 2020).
Biological Activities and Potential Therapeutic Applications
- Antimicrobial Activity: Synthesized compounds, including those related to the query compound, have been evaluated for their antimicrobial potential. Research indicates that these compounds exhibit activity against various microorganisms, suggesting their utility in developing new antimicrobial agents (Mishra et al., 2010).
- Anticancer and Anti-inflammatory Properties: Pyrazolo[3,4-d]pyrimidines derivatives, a class related to the query compound, have been synthesized and evaluated for their anticancer and anti-5-lipoxygenase activities. These studies suggest the potential therapeutic applications of these compounds in treating cancer and inflammation (Rahmouni et al., 2016).
Pharmacological Insights
- Adenosine Receptor Affinity: Research into pyrazolo[3,4-d]pyrimidine analogues of 1-methylisoguanosine, which shares a structural motif with the query compound, demonstrates selective affinity towards A1 adenosine receptors. These findings indicate the potential for designing new pharmacological agents targeting these receptors for cognitive and neurological disorders (Harden et al., 1991).
Propriétés
| { "Design of the Synthesis Pathway": "The synthesis pathway for N-(3-methyl-1-(6-oxo-4-propyl-1,6-dihydropyrimidin-2-yl)-1H-pyrazol-5-yl)isonicotinamide involves the condensation of 3-methyl-1H-pyrazol-5-amine with ethyl acetoacetate to form 3-methyl-1-(1-oxo-2-propen-1-yl)-1H-pyrazol-5-ol. This intermediate is then reacted with propylamine to form 3-methyl-1-(4-propyl-1H-pyrazol-5-yl)butan-1-one. The resulting compound is then reacted with guanidine to form 3-methyl-1-(6-oxo-4-propyl-1,6-dihydropyrimidin-2-yl)-1H-pyrazol-5-amine, which is then acylated with isonicotinoyl chloride to form the final product, N-(3-methyl-1-(6-oxo-4-propyl-1,6-dihydropyrimidin-2-yl)-1H-pyrazol-5-yl)isonicotinamide.", "Starting Materials": [ "3-methyl-1H-pyrazol-5-amine", "ethyl acetoacetate", "propylamine", "guanidine", "isonicotinoyl chloride" ], "Reaction": [ "Condensation of 3-methyl-1H-pyrazol-5-amine with ethyl acetoacetate to form 3-methyl-1-(1-oxo-2-propen-1-yl)-1H-pyrazol-5-ol", "Reaction of 3-methyl-1-(1-oxo-2-propen-1-yl)-1H-pyrazol-5-ol with propylamine to form 3-methyl-1-(4-propyl-1H-pyrazol-5-yl)butan-1-one", "Reaction of 3-methyl-1-(4-propyl-1H-pyrazol-5-yl)butan-1-one with guanidine to form 3-methyl-1-(6-oxo-4-propyl-1,6-dihydropyrimidin-2-yl)-1H-pyrazol-5-amine", "Acylation of 3-methyl-1-(6-oxo-4-propyl-1,6-dihydropyrimidin-2-yl)-1H-pyrazol-5-amine with isonicotinoyl chloride to form N-(3-methyl-1-(6-oxo-4-propyl-1,6-dihydropyrimidin-2-yl)-1H-pyrazol-5-yl)isonicotinamide" ] } | |
Numéro CAS |
1210917-27-3 |
Formule moléculaire |
C17H18N6O2 |
Poids moléculaire |
338.371 |
Nom IUPAC |
N-[5-methyl-2-(6-oxo-4-propyl-1H-pyrimidin-2-yl)pyrazol-3-yl]pyridine-4-carboxamide |
InChI |
InChI=1S/C17H18N6O2/c1-3-4-13-10-15(24)21-17(19-13)23-14(9-11(2)22-23)20-16(25)12-5-7-18-8-6-12/h5-10H,3-4H2,1-2H3,(H,20,25)(H,19,21,24) |
Clé InChI |
DHVFQCYZZDKARG-UHFFFAOYSA-N |
SMILES |
CCCC1=CC(=O)NC(=N1)N2C(=CC(=N2)C)NC(=O)C3=CC=NC=C3 |
Solubilité |
not available |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2-[(1H-1,2,3,4-tetrazol-5-yl)methyl]pyridine dihydrochloride](/img/structure/B2579844.png)
![3-butoxy-N-[5-(3,4-dimethoxyphenyl)-1,3,4-oxadiazol-2-yl]benzamide](/img/structure/B2579850.png)
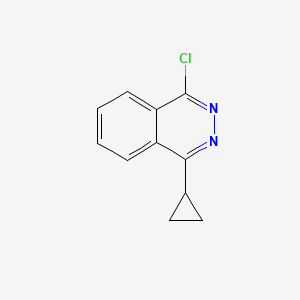
![1-(2-chlorobenzyl)-N-(6-(methylsulfonyl)benzo[d]thiazol-2-yl)-6-oxo-1,6-dihydropyridine-3-carboxamide](/img/structure/B2579852.png)
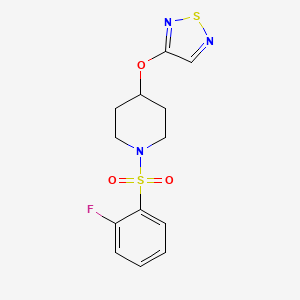
![1-[4-(Difluoromethyl)-6-(3-methoxyphenyl)pyrimidin-2-yl]piperidine-4-carboxylic acid](/img/structure/B2579855.png)
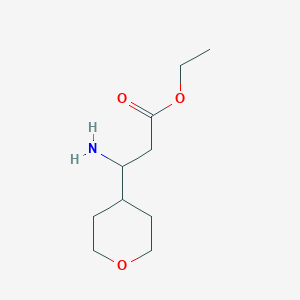
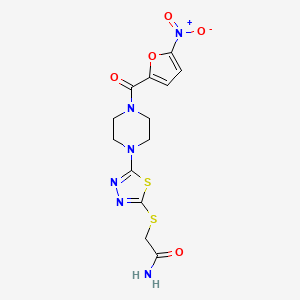
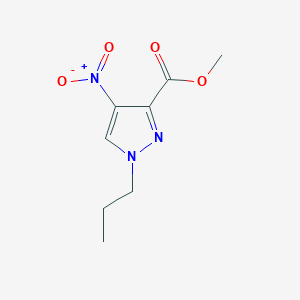
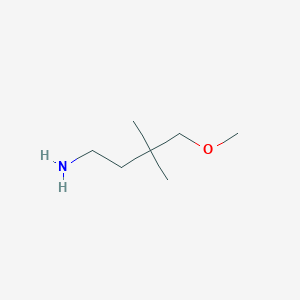
![2-(6-(tert-butylthio)-3-oxo-[1,2,4]triazolo[4,3-b]pyridazin-2(3H)-yl)-N-(3,4-dimethoxyphenyl)acetamide](/img/structure/B2579862.png)

